Akt Kinase Allosteric Inhibition: 4-Phenyl-quinolin-2-ol vs. ATP-Competitive Kinase Inhibitors
4-Phenyl-quinolin-2-ol functions as a specific allosteric inhibitor of Akt (protein kinase B), decreasing Akt phosphorylation without affecting upstream kinases PI3K or mTORC2 . In enzymatic assays, the compound exhibited an IC50 of 6 µM for Akt inhibition . This mechanism differs fundamentally from ATP-competitive Akt inhibitors such as GSK690693, which potently inhibit all three Akt isoforms (IC50 values 2 nM, 13 nM, and 9 nM for Akt1, Akt2, and Akt3 respectively) but with broader kinome cross-reactivity [1].
| Evidence Dimension | Akt inhibition IC50 (enzymatic assay) |
|---|---|
| Target Compound Data | 6 µM (allosteric inhibition) |
| Comparator Or Baseline | GSK690693: 2 nM (Akt1), 13 nM (Akt2), 9 nM (Akt3) (ATP-competitive) |
| Quantified Difference | Target compound exhibits ~300- to 3000-fold lower potency but mechanistically distinct allosteric inhibition |
| Conditions | In vitro Akt enzymatic activity assay; target compound does not inhibit PI3K or mTORC2 upstream kinases |
Why This Matters
The allosteric mechanism of inhibition offers a distinct pharmacological profile with reduced off-target kinase inhibition compared to ATP-competitive Akt inhibitors, positioning 4-phenyl-quinolin-2-ol as a valuable tool compound for probing isoform-specific Akt signaling pathways.
- [1] Rhodes N, Heerding DA, Duckett DR, et al. Characterization of an Akt kinase inhibitor with potent pharmacodynamic and antitumor activity. Cancer Res. 2008;68(7):2366-2374. doi:10.1158/0008-5472.CAN-07-5783 (Note: Class comparator for ATP-competitive Akt inhibition; does not contain target compound data). View Source
